4H-[1]Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(1-naphthalenyl)-
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Overview
Description
4H-1Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(1-naphthalenyl)- is a complex organic compound with a unique structure that combines elements of benzopyran, oxazole, and naphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(1-naphthalenyl)- can be achieved through several methods. One common approach involves the condensation of o-aminohydroxycoumarins with aldehydes, acids, or anhydrides . Another method includes the Beckmann rearrangement of the oxime of 3-acetyl-4-hydroxycoumarin . Additionally, the reduction of 4-hydroxy-3-nitrosocoumarin in acetic anhydride in the presence of palladium on carbon (Pd/C) can also yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as gold nanoparticles supported on titanium dioxide (TiO2) or silver nanoparticles supported on TiO2 has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4H-1Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(1-naphthalenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include acetic anhydride, palladium on carbon (Pd/C), and iron powder. The reaction conditions often involve heating the reactants in solvents such as acetonitrile (CH3CN) or acetic acid (CH3COOH) to facilitate the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of 4-hydroxy-3-nitrosocoumarin in acetic anhydride yields the corresponding oxazolocoumarin .
Scientific Research Applications
4H-1Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(1-naphthalenyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets . In medicine, this compound is being explored for its potential therapeutic properties, including its ability to inhibit specific enzymes involved in disease pathways . In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4H-1Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4H-1Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(1-naphthalenyl)- include other benzopyranooxazoles and related heterocyclic compounds. Examples include 2-methyl-4H-benzopyranooxazol-4-one and 4H-1-benzopyran-4-one .
Uniqueness: What sets 4H-1Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(1-naphthalenyl)- apart from similar compounds is its unique combination of structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63153-42-4 |
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Molecular Formula |
C21H13NO3 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
8-methyl-2-naphthalen-1-ylchromeno[3,4-d][1,3]oxazol-4-one |
InChI |
InChI=1S/C21H13NO3/c1-12-9-10-17-16(11-12)19-18(21(23)24-17)22-20(25-19)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3 |
InChI Key |
SVHPAHWOKNTRFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C3=C2OC(=N3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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